1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid serves as a valuable building block in the synthesis of various medicinal compounds. Research has shown that azetidine derivatives, including those related to this compound, are increasingly important in pharmaceutical development due to their unique chemical properties and biological activities. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a closely related compound, has been explored for its potential as a new cyclic fluorinated beta-amino acid, highlighting its significance in medicinal chemistry as a building block for drug development (Van Hende, Verniest, Deroose, Thuring, Macdonald, & De Kimpe, 2009).
Potential in Drug Design and Antitumor Agents
The structural features of azetidine derivatives, including those with sulfonyl groups, have been explored for the design of potent antitumor agents. A study on sulfonamide derivatives containing fluorine and 1,3,5-triazine moieties found these compounds to be effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the broader potential of sulfonyl azetidine derivatives in drug design and as antitumor agents. This indicates the applicability of this compound and related structures in the development of new therapeutic agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Role in Peptide Synthesis
The incorporation of azetidine-3-carboxylic acids into peptides has been investigated, with enantiopure azetidine 2-carboxylic acids prepared and used for the synthesis of tripeptides. This research underlines the importance of azetidine derivatives in peptide synthesis, providing a pathway to create conformationally constrained analogues of phenylalanine that can be utilized in the development of novel peptide-based therapeutics. Such applications are indicative of the potential utility of this compound in similar contexts (Couty, Evano, & Rabasso, 2003).
Development of S1P1 Receptor Agonists
In the development of selective S1P1 receptor agonists, azetidine derivatives have shown promise. A benzofuran-based S1P1 agonist, where azetidine plays a crucial role, demonstrated significant efficacy in reducing blood lymphocyte counts and showed potential in treating relapsing multiple sclerosis. This highlights the utility of azetidine derivatives, including those similar to this compound, in the design and development of novel therapeutic agents targeting specific receptors (Saha, Yu, Lin, Lobera, Sharadendu, Chereku, Schutz, Segal, Marantz, McCauley, Middleton, Siu, Bürli, Buys, Horner, Salyers, Schrag, Vargas, Xu, McElvain, & Xu, 2011).
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-8-1-3-9(4-2-8)17(15,16)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIBCOXATOTZJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203430 |
Source
|
Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866043-35-8 |
Source
|
Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866043-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Fluorophenyl)sulfonyl]-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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